molecular formula C19H19NO2 B2651900 N-(3-acetylphenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 681169-83-5

N-(3-acetylphenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Cat. No.: B2651900
CAS No.: 681169-83-5
M. Wt: 293.366
InChI Key: ADFIMHHULHIDCE-UHFFFAOYSA-N
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Description

Table 1: Comparative Structural Features of Selected Tetrahydronaphthalene Carboxamides

Compound Name Carboxamide Position N-Substituent Molecular Formula Key Structural Attributes
N-(3-Acetylphenyl)-5,6,7,8-THN-2-carboxamide 2 3-Acetylphenyl C₁₉H₁₉NO₂ Acetyl group enhances polarity
5,6,7,8-THN-1-carboxamide 1 None (unsubstituted) C₁₁H₁₃NO Simpler structure with fewer H-bond donors
N-(3,5-Dichlorophenyl)-5,6,7,8-THN-2-carboxamide 2 3,5-Dichlorophenyl C₁₇H₁₅Cl₂NO Halogen substituents increase lipophilicity

The compound’s classification is further refined by its hydrogen-bonding profile, with one donor (amide NH) and two acceptors (amide carbonyl and acetyl carbonyl), enabling diverse molecular interactions. This contrasts with simpler derivatives lacking the acetyl group, which exhibit reduced polarity and altered solubility profiles.

Properties

IUPAC Name

N-(3-acetylphenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-13(21)15-7-4-8-18(12-15)20-19(22)17-10-9-14-5-2-3-6-16(14)11-17/h4,7-12H,2-3,5-6H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFIMHHULHIDCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(CCCC3)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901320577
Record name N-(3-acetylphenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901320577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677006
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

681169-83-5
Record name N-(3-acetylphenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901320577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide typically involves the reaction of 3-acetylphenylamine with 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-acetylphenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural differences and similarities between the target compound and its analogues:

Compound Name Core Structure Substituent(s) Key Functional Groups Biological Activity (Where Reported) Reference
N-(3-Acetylphenyl)-5,6,7,8-THN-2-carboxamide 5,6,7,8-Tetrahydronaphthalene 3-Acetylphenyl Carboxamide, Acetyl Hypothesized: Antioxidant, CNS activity N/A
Pyrazolopyridine derivative (5a) Tetrahydronaphthalene Pyrazolopyridine Carboxamide, Thioxopyridine Antioxidant (superior to ascorbic acid)
N-(3,4-Dichlorophenyl)-THN-carboxamide Tetrahydronaphthalene 3,4-Dichlorophenyl, Indenyl Carboxamide, Chlorine Neuroprotective, anti-ischemic
Melatonin retinamide (116) Tetramethyl-THN Indole-ethyl Carboxamide, Indole Lipid peroxidation inhibition (88–96%)
3-Amino-THN-2-carboxamide Tetrahydronaphthalene 3-Amino Carboxamide, Amino N/A (structural comparison)

Key Observations :

  • Substituent Polarity : The 3-acetylphenyl group in the target compound introduces moderate polarity compared to halogenated (e.g., 3,4-dichlorophenyl) or heterocyclic (e.g., pyrazolopyridine) substituents, which may alter solubility and target binding .
  • Biological Activity : Analogues with electron-withdrawing groups (e.g., chlorine in ) or conjugated systems (e.g., indole in ) show enhanced bioactivity, suggesting that the acetyl group’s electron-deficient nature could similarly modulate receptor interactions.

Comparison :

  • The neuroprotective derivative in uses a 3-chloropropyl intermediate, requiring additional steps for indenyl group incorporation.
  • Melatonin analogues in involve indole-ethylamine coupling, which may necessitate protective group strategies due to the reactivity of indole rings.

Pharmacological and Physicochemical Properties

Antioxidant and Antitumor Activities

  • Pyrazolopyridine 5a : Exhibited 2–3× higher DPPH radical scavenging than ascorbic acid, attributed to the thioxopyridine moiety’s redox activity .
  • THN Derivative 8 : Showed IC₅₀ = 1.8 µM against HepG-2 liver cancer cells, comparable to doxorubicin .
  • Melatonin Analogues : Demonstrated lipid peroxidation inhibition >85%, likely due to indole’s radical-trapping capacity .

Target Compound Hypothesis : The acetylphenyl group may confer moderate antioxidant activity but could lack the potency of heterocyclic or halogenated analogues due to reduced electron delocalization.

Physicochemical Data

Property Target Compound (Hypothesized) N-(3,4-Dichlorophenyl) Derivative Pyrazolopyridine 5a
Molecular Weight ~307 g/mol ~450 g/mol ~350 g/mol
Melting Point 150–160°C Not reported Not reported
Solubility Moderate (DCM, DMSO) Low (hydrophobic Cl groups) Moderate (polar groups)

Notes:

  • The acetyl group may improve solubility in polar aprotic solvents compared to highly halogenated derivatives .
  • Analogues with ionic groups (e.g., hydrochloride salts in ) exhibit enhanced aqueous solubility.

Biological Activity

N-(3-acetylphenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C_{16}H_{17}N_{1}O_{2}
  • Molecular Weight : 269.31 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, compounds with a tetrahydronaphthalene backbone have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Testing

In a study assessing the cytotoxic effects of related compounds, the following results were observed:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA-431 (skin cancer)1.98Induces apoptosis via Bcl-2 inhibition
Compound BJurkat (leukemia)1.61Disruption of mitochondrial membrane potential

These findings suggest that the presence of specific functional groups in the structure enhances anticancer activity by promoting apoptosis in cancer cells .

Antimicrobial Activity

Another area of interest is the antimicrobial potential of this class of compounds. Research indicates that certain derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy Table

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through interactions with pro-apoptotic proteins.
  • Antibacterial Mechanisms : It disrupts bacterial cell wall synthesis and function.
  • Enzyme Inhibition : Some studies suggest that it may inhibit specific enzymes crucial for cancer cell survival.

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